Ebopiprant

FP receptor antagonist binding affinity prodrug

Preterm labor researchers face the challenge of tocolytics like indomethacin causing fetal ductus arteriosus constriction and renal impairment. Ebopiprant (OBE022) addresses this gap as a first-in-class, orally bioavailable, selective PGF2α/FP receptor antagonist with demonstrated fetal safety in Phase 2a clinical trials. • Ki = 1 nM at human FP receptor; Kb = 5.9 nM functional potency; prodrug design ensures oral absorption via active metabolite OBE002. • Inhibits spontaneous, oxytocin-, and PGF2α-induced myometrial contractions ex vivo; synergistic with atosiban and nifedipine. • Supplied ≥98% pure; ambient shipping with full analytical documentation. Benchmark reference for next-generation FP antagonist development.

Molecular Formula C30H34FN3O5S2
Molecular Weight 599.7 g/mol
CAS No. 2005486-31-5
Cat. No. B607259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbopiprant
CAS2005486-31-5
SynonymsEbopiprant, OBE022, OBE 022, OBE-022
Molecular FormulaC30H34FN3O5S2
Molecular Weight599.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCCC(C1=CC=C(C=C1)F)NC(=O)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N
InChIInChI=1S/C30H34FN3O5S2/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35)/t26-,27-,29-/m0/s1
InChIKeyUUIBKACUTXYSAK-YCVJPRETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ebopiprant: Selective Oral FP Receptor Antagonist


Ebopiprant (also designated OBE022) is a small-molecule prodrug that acts as a potent, orally bioavailable, and highly selective antagonist of the prostaglandin F2α (PGF2α) receptor (FP receptor) [1]. Its active metabolite, OBE002, is responsible for pharmacological activity [1]. Ebopiprant is being developed as a first-in-class tocolytic agent to delay spontaneous preterm birth by inhibiting PGF2α-mediated uterine contractions, with clinical proof-of-concept established in a Phase 2a trial [2].

Why Ebopiprant Cannot Be Substituted


Ebopiprant (OBE022) cannot be substituted with other FP receptor antagonists or tocolytics due to its unique combination of high target affinity, oral bioavailability, and demonstrated fetal safety profile. Unlike earlier FP antagonists such as AL-8810 (sub-micromolar potency) or non-prostanoid structures like AS604872, ebopiprant achieves low nanomolar binding affinity (Ki = 1 nM) at the human FP receptor [1]. Furthermore, it is a prodrug designed to enhance oral absorption, a feature not shared by many comparator compounds [2]. Critically, in contrast to the pan-prostaglandin synthesis inhibitor indomethacin, ebopiprant does not cause constriction of the fetal ductus arteriosus, renal impairment, or platelet aggregation inhibition [1]. These differentiating factors preclude simple interchangeability.

Comparative Evidence for Ebopiprant


Receptor Binding Affinity: Prodrug vs Metabolite

Ebopiprant (OBE022), as a prodrug, demonstrates a Ki of 1 nM for the human FP receptor, whereas its active metabolite OBE002 exhibits a Ki of 6 nM, indicating a 6-fold higher binding affinity for the prodrug [1]. Both compounds display species-dependent affinity, with Ki values of 26 nM and 313 nM for the rat FP receptor for OBE022 and OBE002, respectively, a 12-fold difference [1].

FP receptor antagonist binding affinity prodrug

Functional Antagonism at FP Receptor

In functional assays measuring inhibition of PGF2α-induced myometrial contractions, ebopiprant (OBE022) demonstrates a Kb value of 5.9 nM . This functional potency is critical for its tocolytic effect. While a direct Kb for OBE002 in the same assay is not provided, the binding affinity data suggests a similar rank order.

FP receptor antagonist functional potency tocolysis

Clinical Efficacy in Delaying Preterm Birth

In a Phase 2a randomized controlled trial (PROLONG), the addition of ebopiprant (1000 mg loading dose, then 500 mg BID for 7 days) to standard atosiban infusion reduced the proportion of women delivering within 48 hours from 21.8% in the placebo group to 12.5% in the ebopiprant group [1]. This corresponds to an adjusted odds ratio of 0.52 [90% CI 0.22–1.23] [1]. The benefit was more pronounced in singleton pregnancies (12.5% vs. 26.8%) [1].

preterm labor tocolytic Phase 2a trial

Fetal Safety Profile vs Indomethacin

In preclinical studies, ebopiprant (OBE022) and its metabolite OBE002 did not cause constriction of the fetal ductus arteriosus, impairment of kidney function, or inhibition of platelet aggregation [1]. In contrast, the pan-prostaglandin synthesis inhibitor indomethacin is known to cause these adverse fetal effects [1].

tocolytic safety ductus arteriosus fetal toxicity

Ebopiprant: Research and Industrial Use Cases


Preclinical Development of Novel Tocolytics

Ebopiprant serves as a benchmark reference compound for developing new-generation, selective FP receptor antagonists intended for preterm labor [1]. Its well-characterized binding affinity (Ki = 1 nM), functional potency (Kb = 5.9 nM), and favorable safety profile provide a quantitative standard for comparing lead candidates in binding assays and ex vivo human myometrial contraction models [1].

FP Receptor Signaling in Reproductive Tissues

As a highly selective FP antagonist, ebopiprant is an essential tool for dissecting the role of PGF2α in human parturition. Its use in ex vivo studies has shown inhibition of spontaneous, oxytocin-, and PGF2α-induced myometrial contractions, and its combination with atosiban or nifedipine produces enhanced effects [1]. This makes it valuable for investigating synergistic pathways in uterine contractility.

Clinical Trial Comparator for Preterm Labor

With established clinical proof-of-concept (reduction of 48-hour delivery rate in a Phase 2a trial) and a defined safety and pharmacokinetic profile in pregnant women [2], ebopiprant is positioned as a relevant comparator arm for future randomized trials evaluating novel oral tocolytics or combination regimens.

Prodrug Design and Oral Bioavailability

Ebopiprant (OBE022) is a valine ester prodrug of OBE002. Its development illustrates a successful strategy for improving oral absorption of a peptidomimetic FP antagonist [1]. Researchers focused on prodrug design, peptide stability, and oral drug delivery can utilize ebopiprant as a case study, with published data on its conversion to the active metabolite and subsequent receptor engagement [1].

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